molecular formula C3H3BrO3 B1375758 3-Bromo-2-oxo(1-~13~C)propanoic acid CAS No. 1173018-50-2

3-Bromo-2-oxo(1-~13~C)propanoic acid

Cat. No.: B1375758
CAS No.: 1173018-50-2
M. Wt: 167.95 g/mol
InChI Key: PRRZDZJYSJLDBS-LBPDFUHNSA-N
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Description

3-Bromo-2-oxo(1-~13~C)propanoic acid is a chemical compound that belongs to the family of alpha-keto acids. It is a labeled compound used in various scientific research fields, including medical, environmental, and industrial research. The compound is characterized by the presence of a bromine atom and a carbonyl group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-oxo(1-~13~C)propanoic acid can be achieved through the bromination of pyruvic acid. The reaction typically involves the addition of bromine to pyruvic acid under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the bromination of pyruvic acid, followed by purification processes to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-oxo(1-~13~C)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The carbonyl group can participate in redox reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-2-oxo(1-~13~C)propanoic acid is used in various scientific research applications, including:

    Chemistry: As a labeled compound, it is used in tracer studies to investigate reaction mechanisms and pathways.

    Biology: It is used in metabolic studies to trace the incorporation of carbon atoms into biological molecules.

    Medicine: The compound is used in research to study the effects of brominated compounds on biological systems.

    Industry: It is used in the synthesis of other chemical compounds and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-oxo(1-~13~C)propanoic acid involves its interaction with biological molecules through its carbonyl and bromine functional groups. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropanoic acid: Similar in structure but lacks the carbonyl group.

    3-Bromo-2-(bromomethyl)propanoic acid: Contains an additional bromine atom on the methyl group.

    Propanoic acid, 3-bromo-2-oxo-, ethyl ester: An ester derivative of the compound .

Uniqueness

3-Bromo-2-oxo(1-~13~C)propanoic acid is unique due to its labeled carbon atom, which makes it particularly useful in tracer studies and metabolic research. The presence of both bromine and carbonyl groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

3-bromo-2-oxo(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRZDZJYSJLDBS-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[13C](=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745825
Record name 3-Bromo-2-oxo(1-~13~C)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173018-50-2
Record name 3-Bromo-2-oxo(1-~13~C)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173018-50-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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